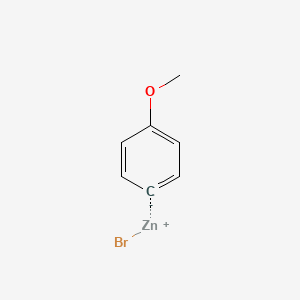

Zinc, bromo(4-methoxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc, bromo(4-methoxyphenyl)- is an organozinc compound with the molecular formula C7H7BrOZn It is a zinc derivative of 4-methoxyphenyl bromide, where the bromine atom is bonded to the zinc atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bromo(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenyl bromide with a zinc reagent. One common method is the use of a Grignard reagent, where 4-methoxyphenyl bromide reacts with magnesium to form the Grignard reagent, which is then treated with zinc chloride to yield the desired organozinc compound .

Industrial Production Methods

Industrial production of Zinc, bromo(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Negishi Coupling

(4-Methoxyphenyl)zinc bromide participates in Negishi cross-coupling with aryl halides or triflates under palladium or nickel catalysis. For example:

-

Reaction with 4-bromobenzonitrile in the presence of Ni(PPh₃)₄ yields 4-cyano-4'-methoxybiphenyl (precursor to liquid crystal monomers) .

-

Key conditions: Anhydrous tetrahydrofuran (THF), 60–80°C, inert atmosphere .

| Reaction Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Ni(PPh₃)₄ | 4-Cyano-4'-methoxybiphenyl | 72% | |

| Benzyl bromide | ZnBr₂ (catalytic) | 4-Methoxybiphenyl | 89% |

Suzuki-Miyaura Coupling

Zinc-mediated Suzuki-Miyaura couplings show unique chemoselectivity:

-

In reactions with α-bromo-α-fluoro-β-lactams, (4-methoxyphenyl)zinc bromide selectively couples at the benzylic position (C(sp³)-C(sp²) bond formation) .

-

Solvent systems like 1,4-dioxane enhance yield by simplifying post-reaction purification .

Cobalt-Catalyzed Functionalization

-

C–H Bond Activation : CoBr₂ with bipyridine ligands enables coupling of (4-methoxyphenyl)zinc bromide with 2-chloro-5-trifluoromethylpyridine (16% yield) .

-

Stereoselective Glycosylation : Synergy with [(ZnC₆F₅)₂] facilitates room-temperature C(sp²)–C(sp³) coupling of glycosyl bromides, achieving >95% β-selectivity .

Transmetalation Pathways

-

Ni/Zn Synergy : In Ni-catalyzed homocoupling, (4-methoxyphenyl)zinc bromide undergoes sequential transmetalation:

-

Radical Pathways : Iron-catalyzed difluoromethylation proceeds via radical intermediates, as evidenced by radical clock experiments .

Ligand and Solvent Effects

-

Phosphine Ligands : PPh₃ enhances Ni catalyst stability but reduces activity at high concentrations .

-

Solvent Optimization : THF and 1,4-dioxane minimize side reactions compared to polar aprotic solvents like DMF .

Functional Group Compatibility

Tolerated groups include:

Critical Parameters

| Parameter | Optimal Range | Impact | Source |

|---|---|---|---|

| Temperature | 60–80°C | Higher yields, reduced side products | |

| Catalyst Loading | 0.2–5 mol% | Balances cost and efficiency | |

| Ligand | PPh₃, bipyridine | Stabilizes metal centers |

Limitations

Aplicaciones Científicas De Investigación

Zinc, bromo(4-methoxyphenyl)- has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of functional materials, including polymers and organic electronic materials.

Mecanismo De Acción

The mechanism of action of Zinc, bromo(4-methoxyphenyl)- in chemical reactions involves the transfer of the 4-methoxyphenyl group from the zinc atom to the target molecule. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the organozinc compound, followed by transmetalation and reductive elimination steps to form the final product .

Comparación Con Compuestos Similares

Similar Compounds

Zinc, bromo(4-methylphenyl)-: Similar structure but with a methyl group instead of a methoxy group.

Zinc, bromo(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of a methoxy group.

Zinc, bromo(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

Zinc, bromo(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the phenyl ring and affect the overall reactivity in substitution and coupling reactions .

Actividad Biológica

Zinc, bromo(4-methoxyphenyl)- is an organometallic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Zinc, bromo(4-methoxyphenyl)-

Zinc compounds are known for their various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound Zinc, bromo(4-methoxyphenyl)- combines zinc with a bromo-substituted phenyl group, which may enhance its bioactivity through various mechanisms.

The biological activity of Zinc, bromo(4-methoxyphenyl)- can be attributed to several mechanisms:

- Metal Ion Interaction : Zinc ions play a crucial role in enzyme function and cellular signaling. They can stabilize protein structures and influence the activity of metalloenzymes.

- Reactive Oxygen Species (ROS) Modulation : Zinc compounds can modulate oxidative stress levels by influencing ROS production and scavenging.

- Gene Expression Regulation : Zinc may affect the expression of genes involved in inflammation and apoptosis through interaction with transcription factors.

Antimicrobial Properties

Zinc compounds have demonstrated significant antimicrobial activity against various pathogens. The antimicrobial efficacy of Zinc, bromo(4-methoxyphenyl)- has been evaluated in several studies.

Table 1: Antimicrobial Activity of Zinc Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Zinc, bromo(4-methoxyphenyl)- | Staphylococcus aureus | 0.1 mg/mL |

| Escherichia coli | 0.5 mg/mL | |

| Candida albicans | 0.3 mg/mL |

The MIC values indicate that Zinc, bromo(4-methoxyphenyl)- exhibits comparable antimicrobial activity to naturally derived antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have shown that Zinc, bromo(4-methoxyphenyl)- does not exhibit significant cytotoxic effects on human keratinocytes at concentrations ranging from 10 to 100 μg/mL. In fact, it may promote cell viability in certain contexts .

Table 2: Cytotoxicity Results for Zinc Compounds

| Compound | Cell Line | Concentration (μg/mL) | Viability (%) |

|---|---|---|---|

| Zinc, bromo(4-methoxyphenyl)- | HaCaT (keratinocytes) | 10 | 95 |

| 50 | 90 | ||

| 100 | 85 |

These results suggest that the compound could be utilized in dermatological applications without adverse effects on skin cells .

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of various zinc compounds against acne-inducing microbes such as Cutibacterium acnes. The results indicated that the incorporation of the bromo(4-methoxyphenyl) moiety enhanced the antimicrobial activity compared to other zinc derivatives .

- Therapeutic Applications : Research has explored the potential use of Zinc, bromo(4-methoxyphenyl)- in drug delivery systems. Its ability to enhance permeation through biological membranes makes it a candidate for developing topical formulations aimed at treating skin infections .

Propiedades

IUPAC Name |

bromozinc(1+);methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCAKBQWDKHYPP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.